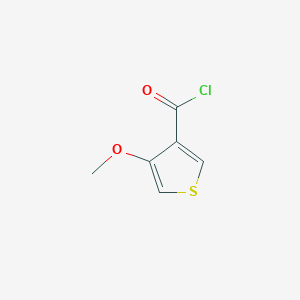

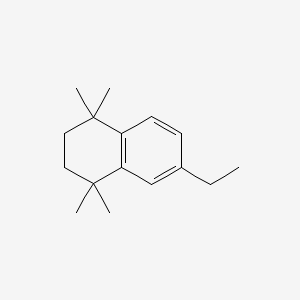

![molecular formula C14H14FN3O3 B1328950 4-Fluoro-3-[5-(morpholin-4-ylmethyl)-1,2,4-oxadiazol-3-yl]benzaldehyde CAS No. 1119450-78-0](/img/structure/B1328950.png)

4-Fluoro-3-[5-(morpholin-4-ylmethyl)-1,2,4-oxadiazol-3-yl]benzaldehyde

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

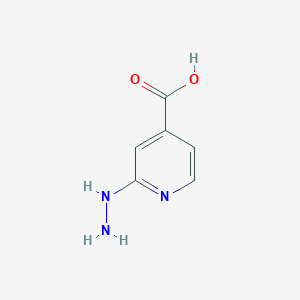

The compound 4-Fluoro-3-[5-(morpholin-4-ylmethyl)-1,2,4-oxadiazol-3-yl]benzaldehyde is a multifaceted molecule that incorporates several functional groups and structural motifs, including a fluorinated aromatic ring, an oxadiazole ring, and a morpholine moiety. These structural features suggest potential applications in medicinal chemistry and materials science due to their unique chemical properties.

Synthesis Analysis

The synthesis of related compounds has been demonstrated through various methods. For instance, a Pd-catalyzed ortho C-H methylation and fluorination of benzaldehydes using orthanilic acids as transient directing groups has been reported . This method could potentially be adapted for the synthesis of the compound by incorporating the appropriate morpholinomethyl-oxadiazole substituent. Additionally, the synthesis of a morpholinomethyl derivative of an imidazo[2,1-b][1,3,4]thiadiazole compound has been described, which involves the use of fluorobenzyl and methoxyphenyl groups . This process could provide insights into the synthesis of the target compound by highlighting the reactivity of similar fluorinated and morpholine-containing structures.

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using various spectroscopic techniques and X-ray crystallography. For example, the crystal structure of a benzaldehyde ortho C-H palladation intermediate was obtained, which could shed light on the potential intermediates formed during the synthesis of the target compound . Furthermore, the crystal structure of a morpholinomethyl derivative of an imidazo[2,1-b][1,3,4]thiadiazole compound revealed intermolecular interactions that could be relevant to the packing and stability of the target compound .

Chemical Reactions Analysis

The reactivity of the compound can be inferred from related studies. The presence of the fluorine atom on the aromatic ring can influence the electronic properties and reactivity of the molecule, potentially affecting its participation in various chemical reactions. The oxadiazole and morpholine rings are known to be involved in biological activities, which suggests that the compound could undergo bioconjugation or interact with biological targets .

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound can be deduced from similar molecules. For instance, the presence of the fluorine atom is likely to affect the lipophilicity and electronic properties of the molecule, which in turn can influence its solubility and stability . The morpholine ring is known to impart basicity and solubility in water, which could affect the compound's overall solubility profile . The oxadiazole ring is associated with rigidity and planarity, which might impact the molecule's crystalline properties and its ability to form supramolecular networks through stacking interactions .

Scientific Research Applications

Synthesis and Characterization

- Synthesis Techniques : The compound has been synthesized and characterized through various methods including NMR, IR, Mass spectral studies, and X-ray diffraction. For instance, a similar compound, 4-{2-[5-(4-fluoro-phenyl)- [1,3,4]oxadiazol-2-ylsulfanyl]-ethyl}-morpholine, was created by refluxing 1,3,4 oxadiazole-2-thiol with 4-(2-chloroethyl) morpholine hydrochloride, showcasing the chemical versatility of these compounds (Mamatha et al., 2019).

Biological Activity

- Antimicrobial Activity : Several studies indicate that derivatives of 4-Fluoro-3-[5-(morpholin-4-ylmethyl)-1,2,4-oxadiazol-3-yl]benzaldehyde exhibit significant antimicrobial properties. For example, similar compounds have shown moderate in vitro activities against various microorganisms (S. G. Patil et al., 2011).

- Antioxidant and Antitubercular Properties : Compounds with close structural similarities have demonstrated notable antioxidant and antitubercular activities, highlighting their potential for therapeutic applications (E. Menteşe et al., 2015).

Chemical Properties and Analysis

- Structural Analysis : In-depth structural analysis through techniques like solid-state nuclear magnetic resonance and mass spectrometry has been conducted, providing detailed insight into the molecular structure and properties of related compounds (E. Wielgus et al., 2015).

Potential Drug Development

- Drug Precursors : Some derivatives of this compound have been identified as precursors in the synthesis of pharmaceuticals, like linezolid, indicating its potential in drug development and synthesis (B. Chai & Changling Liu, 2011).

properties

IUPAC Name |

4-fluoro-3-[5-(morpholin-4-ylmethyl)-1,2,4-oxadiazol-3-yl]benzaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14FN3O3/c15-12-2-1-10(9-19)7-11(12)14-16-13(21-17-14)8-18-3-5-20-6-4-18/h1-2,7,9H,3-6,8H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYCRKWQCTSOLOI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CC2=NC(=NO2)C3=C(C=CC(=C3)C=O)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14FN3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301157318 |

Source

|

| Record name | 4-Fluoro-3-[5-(4-morpholinylmethyl)-1,2,4-oxadiazol-3-yl]benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301157318 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1119450-78-0 |

Source

|

| Record name | 4-Fluoro-3-[5-(4-morpholinylmethyl)-1,2,4-oxadiazol-3-yl]benzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1119450-78-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Fluoro-3-[5-(4-morpholinylmethyl)-1,2,4-oxadiazol-3-yl]benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301157318 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

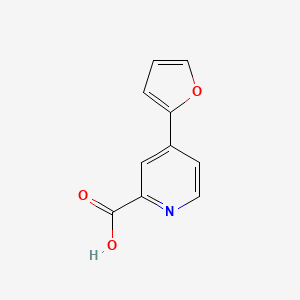

![6,7,8,9-Tetrahydro-5H-imidazo[1,2-a]azepine-3-carboxylic acid](/img/structure/B1328886.png)